Hydroxy Iloperidone N-oxide-d4

Catalog No.
S12889844
CAS No.
M.F
C24H29FN2O5
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy Iloperidone N-oxide-d4

Product Name

Hydroxy Iloperidone N-oxide-d4

IUPAC Name

1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol

Molecular Formula

C24H29FN2O5

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D

InChI Key

YGRSHQHJWCMQDK-KFHHUZHISA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O

Hydroxy Iloperidone N-oxide-d4 is a deuterated derivative of Hydroxy Iloperidone, which itself is a metabolite of Iloperidone, a medication primarily used in the treatment of schizophrenia. The molecular formula of Hydroxy Iloperidone N-oxide-d4 is C24D4H25FN2O5C_{24}D_{4}H_{25}FN_{2}O_{5}, and it has a molecular weight of approximately 448.521 g/mol . This compound features deuterium isotopes, which are often used in research to trace metabolic pathways and enhance the understanding of drug behavior in biological systems.

The chemical structure of Hydroxy Iloperidone N-oxide-d4 indicates potential reactivity typical of tertiary amines and alcohols. It can participate in various reactions, including:

  • Oxidation: Hydroxy Iloperidone N-oxide-d4 can undergo further oxidation to form more polar metabolites.
  • N-Oxide Formation: The compound can participate in reactions that involve the formation of N-oxides from amines.
  • Conjugation Reactions: It may also undergo conjugation with glucuronic acid or sulfate, which is significant for drug metabolism.

Synthesis of Hydroxy Iloperidone N-oxide-d4 typically involves several steps:

  • Starting Material: The synthesis begins with Iloperidone or Hydroxy Iloperidone as a precursor.
  • Deuteration: Deuterium labeling can be introduced through various methods such as using deuterated solvents or reagents during the reaction process.
  • N-Oxide Formation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative.

These methods ensure that the compound retains its structural integrity while incorporating deuterium for analytical purposes.

Hydroxy Iloperidone N-oxide-d4 is primarily utilized in research settings, particularly in pharmacokinetics and metabolic studies. Its applications include:

  • Metabolite Tracking: Used in studies to trace the metabolic pathways of Iloperidone.
  • Analytical Chemistry: Serves as a standard in mass spectrometry and other analytical techniques to quantify drug levels and understand drug interactions.
  • Research on Schizophrenia Treatments: Helps in understanding how modifications to drug structures affect their efficacy and safety profiles.

Research involving Hydroxy Iloperidone N-oxide-d4 focuses on its interactions with various biological systems. Interaction studies typically assess:

  • Drug Metabolism: Understanding how this compound interacts with liver enzymes involved in drug metabolism.
  • Receptor Binding: Investigating how modifications affect binding affinities to dopamine and serotonin receptors.

Such studies are crucial for developing better therapeutic strategies for schizophrenia and related disorders.

Hydroxy Iloperidone N-oxide-d4 shares similarities with several other compounds, particularly those related to Iloperidone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
Hydroxy IloperidoneC24H29FN2O4428.5 g/molParent compound; lacks deuterium labeling
IloperidoneC24H27FN2O4426.48 g/molAtypical antipsychotic; no hydroxyl or oxide groups
Hydroxy Iloperidone β-D-GlucuronideC30H33D4FN2O10608.65 g/molConjugated form; enhances solubility
Desfluoro IloperidoneC24H25D3N2O4411.51 g/molLacks fluorine; different pharmacological profile

Hydroxy Iloperidone N-oxide-d4's unique feature is its deuterated structure, which allows for precise tracking in metabolic studies that other compounds do not offer. This characteristic makes it particularly valuable for research into drug interactions and pharmacokinetics.

Molecular Architecture

Hydroxy Iloperidone N-Oxide-d4 retains the core benzisoxazole-piperidine structure of iloperidone but incorporates a hydroxyl group and an N-oxide functional group. The deuterium atoms are strategically placed at the 1,2,2,2 positions of the ethanol moiety, as indicated by its IUPAC name: 1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxo-1λ⁵-azinan-1-yl]propoxy]-3-methoxyphenyl]ethanol. This labeling minimizes isotopic interference during mass spectrometric detection while maintaining chemical equivalence to the non-deuterated form.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₂₄D₄H₂₅FN₂O₅
Molecular Weight448.521 g/mol
Accurate Mass448.231
SMILES[2H]C([2H])([2H])C([2H])(O)...
Deuterium Substitution4 positions (1,2,2,2)

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

448.23115718 g/mol

Monoisotopic Mass

448.23115718 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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